Octyl Methanethiosulfonate
Overview
Description
1-Methylsulfonylsulfanyloctane is an organosulfur compound with the molecular formula C9H20O2S2.
Preparation Methods
The synthesis of 1-Methylsulfonylsulfanyloctane typically involves the reaction of octyl methanethiolate with a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale sulfonation processes, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
1-Methylsulfonylsulfanyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions produce mixed disulfides .
Scientific Research Applications
1-Methylsulfonylsulfanyloctane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mixed disulfides and sulfonyl derivatives.
Biology: This compound is employed in studies involving thiol-reactive probes to investigate protein structures and functions.
Mechanism of Action
The mechanism of action of 1-Methylsulfonylsulfanyloctane involves its reactivity with thiol groups in biological molecules. The sulfonyl group can form covalent bonds with thiol groups, leading to the formation of mixed disulfides. This reactivity is utilized in probing the structures of proteins and other biological macromolecules .
Comparison with Similar Compounds
1-Methylsulfonylsulfanyloctane can be compared with other similar compounds such as:
Methylsulfonylmethane (MSM): MSM is a well-known dietary supplement with anti-inflammatory properties.
Octyl Methanethiosulfonate: This compound is similar in structure and is used to probe the structures of receptor channels.
The uniqueness of 1-Methylsulfonylsulfanyloctane lies in its specific reactivity and applications in both chemical synthesis and biological research, making it a versatile compound in various scientific domains.
Properties
IUPAC Name |
1-methylsulfonylsulfanyloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNUTSGVHXNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298634 | |
Record name | s-octyl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-45-7 | |
Record name | NSC124763 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-octyl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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